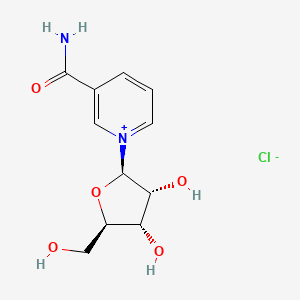

Nicotinamide riboside chloride

Descripción general

Descripción

Nicotinamida ribósido (cloruro) es una forma de vitamina B3 y un nucleósido de piridina. Funciona como un precursor de la nicotinamida adenina dinucleótido (NAD+), una coenzima esencial en diversas vías metabólicas. El nicotinamida ribósido se identificó por primera vez como un factor de crecimiento necesario para el cultivo de Haemophilus influenza en 1944 . Desde entonces, se ha reconocido por sus posibles beneficios para la salud, particularmente en la elevación de los niveles de NAD+ en el cuerpo .

Mecanismo De Acción

Nicotinamida ribósido (cloruro) mejora los niveles de NAD+ al eludir la vía biosintética habitual del cuerpo. Se convierte en NAD+ a través de una serie de reacciones enzimáticas. El NAD+ apoya varios procesos celulares, incluido el metabolismo energético, la reparación del ADN y la regulación de los sistemas de defensa celular . Los objetivos moleculares primarios incluyen sirtuinas, poli (ADP-ribosa) polimerasas y otras enzimas dependientes de NAD± .

Compuestos Similares:

Nicotinamida adenina dinucleótido (NAD+): Una coenzima involucrada en reacciones redox.

Nicotinamida mononucleótido (NMN): Otro precursor de NAD+.

Ácido nicotínico (NA): Una forma de vitamina B3 que se puede convertir en NAD+.

Nicotinamida (NAM): Otra forma de vitamina B3 involucrada en la síntesis de NAD+.

Singularidad: Nicotinamida ribósido (cloruro) es único en su capacidad de elevar eficientemente los niveles de NAD+ sin causar el efecto de rubor asociado con el ácido nicotínico. También tiene una mejor biodisponibilidad y potencia en comparación con otros precursores de NAD+ .

Análisis Bioquímico

Biochemical Properties

Nicotinamide Riboside Chloride increases NAD+ levels and activates SIRT1 and SIRT3, enzymes involved in regulating cellular functions . The interaction between this compound and these enzymes is crucial for its biochemical role.

Cellular Effects

This compound influences cell function by increasing NAD+ levels, which in turn activates SIRT1 and SIRT3 . These enzymes play a significant role in cell signaling pathways, gene expression, and cellular metabolism.

Molecular Mechanism

The molecular mechanism of this compound involves its conversion into NAD+ in the body. This increase in NAD+ levels leads to the activation of SIRT1 and SIRT3 . These enzymes can influence gene expression and other cellular processes.

Temporal Effects in Laboratory Settings

It is known that it can reduce cognitive deterioration in a transgenic mouse model of Alzheimer’s disease .

Metabolic Pathways

This compound is involved in the NAD+ metabolic pathway . It interacts with enzymes such as SIRT1 and SIRT3, influencing metabolic flux and metabolite levels.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are crucial aspects of its function. It is transported into cells where it is converted into NAD+, influencing its localization and accumulation .

Subcellular Localization

This compound is localized within the cell where it is converted into NAD+ . The increase in NAD+ levels can have various effects on its activity or function, including the activation of certain enzymes and influence on cellular processes.

Métodos De Preparación

Rutas de Síntesis y Condiciones de Reacción: Nicotinamida ribósido (cloruro) se puede sintetizar a través de varios métodos. Un método eficiente implica la reacción de nicotinamida con ribosa en presencia de un catalizador. La reacción se lleva a cabo típicamente en una solución acuosa a una temperatura y pH controlados . Otro método implica el uso de ditionato de sodio como agente reductor para convertir el nicotinamida ribósido a su forma de cloruro .

Métodos de Producción Industrial: La producción industrial de nicotinamida ribósido (cloruro) a menudo implica el uso de etanol como solvente. El proceso incluye la disolución del compuesto en etanol, la introducción de gas amoníaco y el mantenimiento de la reacción a una temperatura específica. Después de la reacción, el producto se enfría, se filtra y se seca para obtener nicotinamida ribósido (cloruro) de alta pureza .

Análisis De Reacciones Químicas

Tipos de Reacciones: Nicotinamida ribósido (cloruro) experimenta varias reacciones químicas, que incluyen:

Oxidación: Puede oxidarse para formar nicotinamida adenina dinucleótido (NAD+).

Reducción: Puede reducirse para formar dihidronicotinamida ribósido (NRH) utilizando ditionato de sodio.

Sustitución: Puede sufrir reacciones de sustitución donde el ion cloruro es reemplazado por otros nucleófilos.

Reactivos y Condiciones Comunes:

Oxidación: Los agentes oxidantes comunes incluyen peróxido de hidrógeno y permanganato de potasio.

Reducción: El ditionato de sodio se usa comúnmente como agente reductor.

Sustitución: Se pueden usar varios nucleófilos como los iones hidróxido en condiciones básicas.

Productos Principales:

Oxidación: Nicotinamida adenina dinucleótido (NAD+).

Reducción: Dihidronicotinamida ribósido (NRH).

Sustitución: Los productos dependen del nucleófilo utilizado.

Aplicaciones Científicas De Investigación

Nicotinamida ribósido (cloruro) tiene una amplia gama de aplicaciones de investigación científica:

Química: Se utiliza como precursor en la síntesis de NAD+ y sus derivados.

Biología: Juega un papel crucial en el metabolismo celular y la producción de energía.

Industria: Se utiliza en suplementos dietéticos para mejorar los niveles de NAD+ y promover el envejecimiento saludable.

Comparación Con Compuestos Similares

Nicotinamide adenine dinucleotide (NAD+): A coenzyme involved in redox reactions.

Nicotinamide mononucleotide (NMN): Another precursor to NAD+.

Nicotinic acid (NA): A form of vitamin B3 that can be converted to NAD+.

Nicotinamide (NAM): Another form of vitamin B3 involved in NAD+ synthesis.

Uniqueness: Nicotinamide riboside (chloride) is unique in its ability to efficiently elevate NAD+ levels without causing the flushing effect associated with nicotinic acid. It also has better bioavailability and potency compared to other NAD+ precursors .

Propiedades

IUPAC Name |

1-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyridin-1-ium-3-carboxamide;chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2O5.ClH/c12-10(17)6-2-1-3-13(4-6)11-9(16)8(15)7(5-14)18-11;/h1-4,7-9,11,14-16H,5H2,(H-,12,17);1H/t7-,8-,9-,11-;/m1./s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YABIFCKURFRPPO-IVOJBTPCSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C[N+](=C1)C2C(C(C(O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1=CC(=C[N+](=C1)[C@H]2[C@@H]([C@@H]([C@H](O2)CO)O)O)C(=O)N.[Cl-] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H15ClN2O5 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

290.70 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

23111-00-4 | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=23111-00-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Nicotinamide riboside chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0023111004 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Pyridinium, 3-(aminocarbonyl)-1-β-D-ribofuranosyl-, chloride (1:1) | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.235.658 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | NICOTINAMIDE RIBOSIDE CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/8XM2XT8VWI | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-Hydroxy-3-[1-(phenylthio)methyl-1H-1,2,3-triazol-4-yl]benzamide](/img/structure/B609493.png)

![[2-[(8S,9S,10R,11S,13S,14S,17R)-11,17-dihydroxy-10,13-dimethyl-3-oxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-17-yl]-2-oxoethyl] 3-(nitrooxymethyl)benzoate](/img/structure/B609505.png)